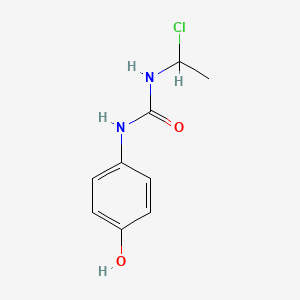

1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea

Description

Overview of Urea (B33335) Derivatives in Chemical Biology Research

Urea derivatives are characterized by a carbonyl group flanked by two nitrogen atoms. This structural motif allows for a diverse range of substitutions, leading to a vast library of compounds with varied physicochemical properties and biological functions. A key feature of the urea functional group is its ability to form stable hydrogen bonds with biological targets such as proteins and enzymes. nih.gov This capacity for strong and specific interactions underpins their widespread use in medicinal chemistry. nih.govnih.gov

Historically, the synthesis of urea by Friedrich Wöhler in 1828 is considered a landmark event that marked the beginning of modern organic chemistry. Since then, numerous urea-containing compounds have been developed and have found clinical application for a variety of diseases. nih.gov In contemporary research, urea derivatives are not only investigated as active pharmaceutical ingredients but are also employed as linkers in antibody-drug conjugates and as building blocks in combinatorial chemistry. nih.gov The synthetic versatility of ureas, with established methods for their preparation from amines and isocyanates or phosgene (B1210022) equivalents, further contributes to their prominence in research. nih.gov

Academic Significance of Halogenated Urea Compounds in Contemporary Research

The introduction of halogen atoms into the structure of urea derivatives can significantly influence their biological activity. This "halogen effect" can alter the compound's conformation and electronic properties, which in turn affects its interaction with biological targets. nih.gov For instance, the presence of halogen atoms on the aryl group of N-aryl-N'-(2-chloroethyl)ureas has been a key area of investigation in the development of novel anticancer agents. nist.gov

A significant class of halogenated urea compounds, the N-phenyl-N'-(2-chloroethyl)ureas (CEUs), have demonstrated potent antineoplastic activity. nist.gov Their mechanism of action often involves the disruption of microtubule dynamics, which are crucial for cell division. researchgate.net These compounds can covalently bind to β-tubulin, a protein subunit of microtubules, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net The chloroethyl group is a key pharmacophore, acting as an alkylating agent in this process. researchgate.net The nature and position of other substituents on the phenyl ring, such as a hydroxyl group, can modulate the compound's activity and selectivity. ulaval.ca

While extensive research has been conducted on various substituted N-phenyl-N'-(2-chloroethyl)ureas, specific data on 1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea remains limited in publicly accessible research literature. However, based on the well-established structure-activity relationships within the CEU class, it is hypothesized that this compound would exhibit similar biological activities, acting as a microtubule-disrupting agent. The p-hydroxyphenyl moiety may influence its solubility, metabolism, and specific interactions with the target protein.

Chemical and Physical Properties of this compound

Below is a table summarizing the known and predicted chemical and physical properties of this compound. It is important to note that while some properties are experimentally determined, others are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂O₂ | nih.gov |

| Molecular Weight | 214.65 g/mol | nih.gov |

| IUPAC Name | 1-(1-chloroethyl)-3-(4-hydroxyphenyl)urea | nih.gov |

| SMILES | CC(Cl)NC(=O)NC1=CC=C(O)C=C1 | nih.gov |

| InChI | InChI=1S/C9H11ClN2O2/c1-6(10)11-9(14)12-7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H2,11,12,14) | nih.gov |

| XlogP (predicted) | 1.7 | nih.gov |

| Monoisotopic Mass | 214.050905 g/mol | nih.gov |

Detailed Research Findings

As of the latest available data, specific experimental research focusing exclusively on this compound is not extensively documented in peer-reviewed literature. However, significant insights can be drawn from studies on closely related N-phenyl-N'-(2-chloroethyl)urea (CEU) analogues.

Research on various CEU derivatives has consistently shown their potential as anticancer agents. nist.gov For instance, studies on N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) have demonstrated its ability to inhibit the growth of colon carcinoma cells both in vitro and in vivo. nih.gov This inhibition is attributed to the disruption of microtubule polymerization through the alkylation of β-tubulin. nih.gov The treatment with ICEU led to an accumulation of cells in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents, and induced apoptosis. nih.gov

Furthermore, the synthesis of various CEU analogues is well-documented. A common synthetic route involves the reaction of a substituted aniline with 2-chloroethyl isocyanate. chemicalbook.com For this compound, this would involve the reaction of p-aminophenol with 2-chloroethyl isocyanate.

The substitution on the phenyl ring plays a crucial role in the activity of CEUs. Studies have explored a range of substituents, including alkyl, alkoxy, and hydroxyl groups at different positions. researchgate.netulaval.ca The presence of a hydroxyl group, as in the case of this compound, is of particular interest as it can affect the compound's polarity, solubility, and potential for hydrogen bonding, which may influence its biological activity and pharmacokinetic properties.

While direct experimental data for this compound is lacking, the extensive research on the CEU class provides a strong foundation for predicting its biological profile as a potential microtubule-disrupting anticancer agent. Further specific studies are required to elucidate its precise activity, selectivity, and therapeutic potential.

Structure

2D Structure

3D Structure

Properties

CAS No. |

102433-51-2 |

|---|---|

Molecular Formula |

C9H11ClN2O2 |

Molecular Weight |

214.65 g/mol |

IUPAC Name |

1-(1-chloroethyl)-3-(4-hydroxyphenyl)urea |

InChI |

InChI=1S/C9H11ClN2O2/c1-6(10)11-9(14)12-7-2-4-8(13)5-3-7/h2-6,13H,1H3,(H2,11,12,14) |

InChI Key |

QREBJNFIDBRDJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(NC(=O)NC1=CC=C(C=C1)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloroethyl 3 P Hydroxyphenyl Urea and Analogues

Chemical Synthesis Pathways for Urea (B33335) Scaffolds

The urea functional group is a key structural motif in a vast array of chemical compounds, including pharmaceuticals and agrochemicals. nih.gov Consequently, a diverse toolkit of synthetic methods has been developed for its construction. nih.gov

Historically, the synthesis of urea derivatives has been dominated by methods involving highly reactive and often hazardous reagents. nih.gov

Phosgene (B1210022) and Equivalents: The most traditional method for generating urea derivatives involves the reaction of amines with phosgene (COCl₂). nih.gov This process typically generates an isocyanate intermediate, which then reacts with another amine to form the desired urea. nih.gov While effective for both symmetrical and unsymmetrical ureas, the extreme toxicity of gaseous phosgene has driven the adoption of safer, easier-to-handle substitutes. nih.govcommonorganicchemistry.com Triphosgene (B27547), a solid crystalline compound, serves as a common substitute, as it generates phosgene in situ during the reaction. nih.govcommonorganicchemistry.com

Isocyanate Precursors: A straightforward and widely used method for forming unsymmetrical ureas is the direct reaction of an amine with a pre-formed isocyanate. commonorganicchemistry.com This reaction is generally conducted in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) and does not typically require a base. commonorganicchemistry.com The availability of a wide range of isocyanates makes this a versatile approach for creating substituted ureas. researchgate.net

In response to the safety and environmental concerns associated with classical methods, a multitude of modern synthetic strategies have emerged. nih.gov These approaches often prioritize safer reagents, catalytic efficiency, and atom economy.

Safer Carbonylating Agents: N,N'-Carbonyldiimidazole (CDI) is a popular, crystalline, and much safer alternative to phosgene. nih.govcommonorganicchemistry.com It reacts with an amine to form an imidazolide (B1226674) intermediate, which then reacts with a second amine to yield an unsymmetrical urea. nih.gov The order of amine addition is often critical to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com Other modern carbonyl sources include carbonates, chloroformates, and S,S-dimethyl dithiocarbonate (DMDTC). nih.govorganic-chemistry.org

Catalytic Carbonylation: Palladium-catalyzed carbonylation of azides in the presence of amines provides an efficient route to unsymmetrical ureas, with nitrogen gas as the only byproduct. organic-chemistry.org Other methods involve the direct use of carbon dioxide (CO₂) as a C1 building block, often under metal-free conditions at room temperature and atmospheric pressure, representing a significant advancement in green chemistry. organic-chemistry.org

Rearrangement Reactions: Classical name reactions that generate isocyanate intermediates in situ are frequently employed. nih.govresearchgate.net These include the Curtius, Hofmann, and Lossen rearrangements, which start from carboxylic acids, primary amides, and hydroxamic acids, respectively. nih.govcommonorganicchemistry.comorganic-chemistry.org For instance, a primary amide can undergo a Hofmann rearrangement to an isocyanate, which is then trapped by an amine to furnish the N-substituted urea. organic-chemistry.org

Sustainable and Alternative Methods: Recent innovations include the use of carbonyl sulfide (B99878) (COS) to produce asymmetric ureas under catalyst-free conditions. researchgate.net Additionally, conducting reactions "on-water" has proven to be a facile and sustainable method for synthesizing unsymmetrical ureas from isocyanates and amines, often allowing for simple product isolation by filtration and avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Substituted Ureas

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Disadvantages |

| Classical Phosgenation | Amines | Phosgene, Triphosgene | High reactivity, versatile | Highly toxic reagents, harsh conditions |

| Isocyanate Addition | Amine, Isocyanate | None (solvent) | Simple, high-yielding, widely applicable | Isocyanate availability can be a limitation |

| CDI-Mediated Coupling | Amines | N,N'-Carbonyldiimidazole (CDI) | Safe, solid reagent, avoids chlorinated byproducts nih.gov | Potential for symmetrical urea byproduct formation commonorganicchemistry.com |

| Catalytic Carbonylation | Azides, Amines, CO | Palladium/C organic-chemistry.org | Atom economical, mild conditions | Requires CO gas, catalyst cost |

| Rearrangement Reactions | Carboxylic Acids, Amides | DPPA (Curtius), PIDA (Hofmann) | In situ generation of isocyanate from common precursors commonorganicchemistry.comorganic-chemistry.org | Stoichiometric reagents, potential for side reactions |

| "On-Water" Synthesis | Isocyanate, Amine | Water | Sustainable, easy workup, avoids VOCs organic-chemistry.org | Limited to water-insoluble products |

Specific Synthetic Routes for 1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea

While direct literature on the synthesis of this compound is scarce, a highly plausible and direct synthetic route can be extrapolated from the well-documented synthesis of its close structural analogue, 1-(p-acetamidophenyl)-3-(2-chloroethyl)-urea. prepchem.com

The most direct pathway involves the nucleophilic addition of the amino group of p-aminophenol to the electrophilic carbon of 2-chloroethyl isocyanate.

Proposed Synthesis:

Reactant Dissolution: p-Aminophenol is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF). prepchem.com

Controlled Addition: The solution is cooled, typically to between 10-20°C, using an ice-water bath. prepchem.com

Isocyanate Reaction: 2-Chloroethyl isocyanate is added dropwise to the stirred solution, maintaining a controlled temperature to manage the exothermic reaction. prepchem.com

Reaction Completion and Isolation: After the addition is complete, the mixture is stirred at room temperature for a period to ensure the reaction goes to completion. The product is then precipitated by the addition of ice-water, filtered, and washed to yield the crude this compound. prepchem.com

A potential complication in this synthesis is the presence of the acidic phenolic hydroxyl group on p-aminophenol, which could potentially react with the isocyanate. However, the amino group is significantly more nucleophilic and is expected to react preferentially. If side reactions are problematic, a protecting group strategy for the hydroxyl function might be required.

Methodological Advancements in Chloroethylurea Synthesis

Advancements in the synthesis of chloroethylureas mirror the broader trends in modern urea synthesis, emphasizing greener and more efficient processes. A key development is the move towards aqueous reaction media. For instance, a practical and efficient method for producing various N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, completely avoiding organic co-solvents. researchgate.net This methodology has been successfully applied on a larger scale for producing key intermediates for herbicides like linuron (B1675549) and diuron, which are chlorinated phenylureas, demonstrating its industrial applicability. researchgate.net Such aqueous methods offer significant advantages in terms of cost, safety, and environmental impact for the synthesis of chloro-substituted ureas.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound can be achieved by systematically varying either the amine or the isocyanate component.

Analogues with Modified Phenyl Ring: The synthesis of 1,3-bis(p-hydroxyphenyl)urea, a symmetrical analogue, has been accomplished by reacting p-aminophenol with urea under acidic conditions, followed by reflux. univpancasila.ac.id Another key analogue, 1-(p-acetamidophenyl)-3-(2-chloroethyl)-urea, is synthesized by reacting p-aminoacetanilide with 2-chloroethyl isocyanate in DMF, showcasing a modification where the hydroxyl group is replaced by an acetamido group. prepchem.com

Analogues with Varied Substitution: A common strategy to create a library of derivatives is to react a specific amine with a range of different isocyanates. mdpi.com For example, p-aminophenol could be reacted with various alkyl or aryl isocyanates to produce a series of N'-(p-hydroxyphenyl)ureas with diverse substitutions. Modern techniques, such as using triphosgene to generate an isocyanate in situ followed by the addition of a different amine, allow for the construction of complex urea derivatives. mdpi.com

Table 2: Examples of Structural Analogues and their Synthesis

| Compound Name | Amine Precursor | Carbonyl Source/Isocyanate | Key Feature | Reference |

| 1-(p-Acetamidophenyl)-3-(2-chloroethyl)-urea | p-Aminoacetanilide | 2-Chloroethyl isocyanate | Hydroxyl group replaced with acetamido group | prepchem.com |

| 1,3-bis(p-Hydroxyphenyl)urea | p-Aminophenol | Urea | Symmetrical diaryl urea; Chloroethyl group absent | univpancasila.ac.id |

| 1-(2-(1H-Pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | (2-Aminophenyl)(1H-pyrrol-2-yl)methanone | Phenyl chloroformate, then 4-methoxyaniline | Complex, unsymmetrical diaryl urea | mdpi.com |

Computational and Theoretical Investigations of 1 Chloroethyl 3 P Hydroxyphenyl Urea

Quantum Chemical Approaches in Compound Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These approaches model the behavior of electrons and nuclei to predict molecular geometries, energies, and other electronic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a widely used approach for optimizing molecular geometries and calculating electronic properties due to its balance of accuracy and computational cost. researchgate.net For a molecule like 1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea, DFT calculations, often using hybrid functionals like B3LYP, can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The optimized geometry corresponds to the lowest energy conformation of the molecule. Theoretical studies on similar urea (B33335) derivatives have shown good correlation between DFT-calculated structures and experimental data obtained from X-ray diffraction. unar.ac.id The distribution of electron density, calculated through DFT, helps in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its reactivity.

A study on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, a compound with a related hydroxyphenyl group, utilized DFT at the B3LYP/6-311G** level to analyze its electronic properties. researchgate.net Such analyses reveal that the oxygen atoms and the π-system are typically regions of high chemical reactivity. researchgate.net For this compound, the phenolic hydroxyl group, the urea carbonyl group, and the aromatic ring would be expected to be key sites for chemical interactions.

Table 1: Representative DFT-Calculated Parameters for a Urea Derivative Analog Note: The following data is for 3-tert-butyl-1-(3-hydroxyphenyl)urea, a structurally related compound, as direct data for this compound is not available.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | unar.ac.id |

| Space Group | P21/n | unar.ac.id |

| a (nm) | 1.18142(6) | unar.ac.id |

| b (nm) | 1.76200(8) | unar.ac.id |

| c (nm) | 1.17902(5) | unar.ac.id |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com

For this compound, the HOMO is expected to be localized on the electron-rich p-hydroxyphenyl ring and the urea moiety, indicating these as the primary sites for electrophilic attack. Conversely, the LUMO is likely distributed over the chloroethyl group, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO energy gap can be calculated using DFT methods. Studies on other urea derivatives have shown that substituents can significantly influence the HOMO-LUMO gap. researchgate.net

Table 2: Representative HOMO-LUMO Data for a Urea Derivative Analog Note: The following data is for a series of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives, as direct data for this compound is not available.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 5c | - | - | 5.31 | researchgate.net |

| 5f | - | - | 4.57 | researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, in particular, provide a dynamic view of molecular systems over time. nih.govnih.govacs.orgacs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and intermolecular interactions. nih.govnih.govacs.orgacs.org

For this compound, an MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and observing its behavior over a period of nanoseconds to microseconds. acs.org Such simulations can reveal how the molecule interacts with its environment, its conformational flexibility, and the stability of different conformers. Studies on aqueous urea solutions have used MD simulations to investigate how urea affects the structure of water, a topic of debate with some studies suggesting it acts as a "structure breaker" and others indicating it integrates into the hydrogen-bonded network. acs.org MD simulations of urea derivatives have also been used to understand the mechanism of hydrotropic solubilization, where these molecules can enhance the solubility of poorly soluble compounds through molecular aggregation. nih.gov

In Silico Prediction of Molecular Interactions

In silico methods for predicting molecular interactions are crucial in drug discovery and materials science. Molecular docking is a prominent technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netscience.gov This is often used to predict the binding of a small molecule (ligand) to the active site of a protein (receptor).

For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various biological targets. For instance, a study on the closely related compound 1,3-bis(p-hydroxyphenyl)urea investigated its potential as an anti-inflammatory agent by docking it into the active sites of cyclooxygenase-1 (COX-1) and tumor necrosis factor-alpha (TNF-α). researchgate.net The results of such studies are typically reported as a binding energy or docking score, with lower values indicating a more favorable interaction. researchgate.net The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Table 3: Representative Molecular Docking Data for a Urea Derivative Analog Note: The following data is for 1,3-bis(p-hydroxyphenyl)urea docked against COX-1 and TNF-α, as direct data for this compound is not available.

| Protein Target | PDB Code | Binding Energy (kcal/mol) | Reference |

| Cyclooxygenase-1 (COX-1) | 1CQE | - | researchgate.net |

| Tumor Necrosis Factor-α (TNF-α) | 2AZ5 | - | researchgate.net |

Elucidation of Mechanisms of Action of 1 Chloroethyl 3 P Hydroxyphenyl Urea at the Cellular and Molecular Levels

Target Identification and Engagement Studies

Modulation of Protein Function (e.g., Acylation of Glu198)

Computational and experimental studies have provided a more detailed understanding of the covalent interaction between CEUs and tubulin. Molecular modeling studies suggest that the 2-chloroethylurea (B1347274) moiety of these compounds is positioned within the colchicine-binding site of β-tubulin. This positioning facilitates a nucleophilic attack from a specific amino acid residue. While initial hypotheses may have pointed to cysteine residues, further investigation has indicated that the interaction leads to the acylation of the glutamate (B1630785) residue at position 198 (Glu-β198) of β-tubulin.

This acylation is an unusual type of in vivo modification by a xenobiotic and is thought to be a key step in the mechanism of action. The covalent modification of Glu-β198 is believed to trigger conformational changes in the β-tubulin protein, leading to the depolymerization of microtubules and ultimately inducing apoptosis. The stabilization of the CEU within the binding pocket by other residues, such as Cys-β239, is thought to be an important precursor to this acylation event.

Cellular Pathway Interrogation

Research into the cellular effects of chloroethylurea derivatives indicates a significant impact on cell cycle regulation and specific subcellular events. These compounds are recognized for their ability to interfere with the normal progression of the cell cycle and to modulate the localization of key regulatory proteins.

Impact on Cell Cycle Progression in Preclinical Models (e.g., G0/G1, G2/M, S-Phase Arrest)

A notable characteristic of cytotoxic N-phenyl-N'-(2-chloroethyl)urea (CEU) derivatives is their ability to arrest the cell cycle, primarily in the G0/G1 phase. nih.gov This interruption of the cell division cycle is a critical aspect of their mechanism of action. Studies on various CEU derivatives have consistently shown this G0/G1 arrest in different cancer cell lines. nih.gov For instance, investigations into a range of aromatic 2-chloroethyl urea (B33335) derivatives demonstrated that many compounds within this class halt cell cycle progression at the G0/G1 checkpoint. nih.gov

However, it is important to note that the specific phase of cell cycle arrest can be influenced by the substitution pattern on the phenyl ring of the CEU molecule. While G0/G1 arrest is a common finding, some derivatives have been observed to block the cell cycle in the G2/M phase. This highlights the role of the compound's specific chemical structure in determining its precise cellular effects.

Table 1: Impact of Chloroethylurea Derivatives on Cell Cycle Progression

| Compound/Derivative Class | Cell Cycle Phase of Arrest |

| Cytotoxic N-phenyl-N'-(2-chloroethyl)urea (CEU) derivatives | G0/G1 phase nih.gov |

| Specific aromatic 2-chloroethyl urea derivatives | G0/G1 phase nih.gov |

| Certain structurally modified CEU derivatives | G2/M phase |

Effects on Specific Subcellular Processes (e.g., Nuclear Translocation of Thioredoxin-1 Abrogation)

A key discovery in the study of CEUs is their ability to abrogate the nuclear translocation of Thioredoxin-1 (Trx-1). nih.gov Trx-1 is a crucial redox-regulating protein that, when translocated to the nucleus, can contribute to cell proliferation and resistance to certain therapies. A subset of N-phenyl-N'-(2-chloroethyl)ureas has been found to inhibit this nuclear import of Trx-1. nih.gov Immunocytochemistry analyses have confirmed that numerous CEU derivatives effectively prevent the movement of Trx-1 into the nucleus. nih.gov This effect on a specific subcellular process represents a significant component of the compound's mechanism of action.

Biochemical Basis of Biological Activity in In Vitro Systems

The biological activities of chloroethylurea compounds at the cellular level are underpinned by their interactions at the biochemical level. In vitro studies have begun to elucidate the direct molecular targets and chemical reactions responsible for their effects.

The primary biochemical mechanism attributed to chloroethylnitrosoureas is their ability to act as alkylating agents. nih.gov This chemical property allows them to form covalent bonds with biological macromolecules. The therapeutic activity of these compounds is largely associated with their potential to cross-link DNA. nih.gov However, beyond DNA, these reactive molecules can also alkylate proteins.

In the context of N-phenyl-N'-(2-chloroethyl)ureas, in vitro studies have shown that their biological effects are linked to the alkylation of specific proteins. While the full spectrum of protein targets is still under investigation, some key interactions have been identified. The abrogation of Thioredoxin-1 nuclear translocation, for example, is believed to be a consequence of the direct alkylation of Trx-1 by these compounds.

Furthermore, some studies on related compounds have identified other protein targets. For instance, certain chloroethylurea derivatives have been shown to covalently bind to other proteins involved in cellular regulation. The specific biochemical interactions can vary depending on the exact structure of the derivative.

Table 2: Biochemical Activities of Chloroethylurea Derivatives in In Vitro Systems

| Biochemical Process | Target Molecule(s) | Consequence of Interaction |

| Alkylation | DNA | DNA cross-linking nih.gov |

| Alkylation | Thioredoxin-1 (Trx-1) | Inhibition of nuclear translocation nih.gov |

Structure Activity Relationships Sar of 1 Chloroethyl 3 P Hydroxyphenyl Urea and Its Structural Modulations

Correlating Structural Features with Biological Responses

Systematic SAR studies have established that three main components are essential for the significant cytotoxicity of N-aryl-N'-(2-chloroethyl)ureas: the N'-2-chloroethyl moiety, an exocyclic urea (B33335) function, and specific substitutions on the phenyl ring. nih.gov These compounds function as "soft" alkylating agents, selectively targeting β-tubulin rather than causing widespread DNA damage. nih.gov

The 2-chloroethyl group is the reactive part of the molecule, responsible for the alkylation of biological targets like β-tubulin. ulaval.ca Modifications to this moiety have a profound impact on the compound's potency.

One critical modification is the introduction of branching on the alkylating chain. The development of compounds with an N'-(1-methyl-2-chloro)ethyl group led to a new generation of CEUs with enhanced, enantio-dependent cytotoxicity. nih.gov This structural change was shown to significantly improve the kinetics of β-tubulin alkylation, leading to a faster reaction and more potent antiproliferative activity. nih.govresearchgate.net For instance, N-(4-isopropyl)phenyl-N'-(1-methyl-2-chloro)ethylurea demonstrated enhanced antiproliferative activity directly related to a more rapid reaction with β-tubulin. researchgate.net

Another modification involves replacing the single chloroethyl group with two, as seen in 1,3-Bis(2-chloroethyl)urea. While not a direct analog of the phenyl-substituted series, this compound highlights the importance of the chloroethyl group in the broader class of urea-based alkylating agents.

| Compound Modification | Key Finding | Reference |

|---|---|---|

| Introduction of a branched N'-(1-methyl-2-chloro)ethyl group | Enhanced cytotoxicity and faster kinetics of β-tubulin alkylation. nih.govresearchgate.net Activity is enantio-dependent. nih.gov | researchgate.net, nih.gov |

| Replacement of N'-(2-chloroethyl)urea moiety on carbon 2 | This structural parameter was investigated to improve biopharmaceutical properties. ulaval.ca | ulaval.ca |

Substituents on the phenyl ring play a crucial role in modulating the biological activity of CEUs, influencing factors like hydrophobicity, electronic properties, and steric interactions within the target binding site. The nature and position of these substituents can dramatically alter the compound's potency.

For instance, substitutions at the 4-position (para-position) of the phenyl ring with a branched alkyl group or a halogen have been shown to be critical for ensuring significant cytotoxicity. nih.gov Compounds like N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) have demonstrated low IC50 values against various tumor cell lines. nih.gov The introduction of hydrophilic groups, such as ω-hydroxyalkyl chains, at the 3-position (meta-position) has also yielded highly potent derivatives, with some exhibiting growth inhibitory activity in the nanomolar range. ulaval.canih.gov The length of these alkyl chains is also a determining factor, with studies indicating that a five-carbon chain can be optimal for cell growth inhibition. ulaval.ca

| Compound/Analog | Substitution on Phenyl Ring | Biological Activity (GI50/IC50) | Reference |

|---|---|---|---|

| N-[3-(5-Hydroxypentyl)phenyl]-N'-(2-chloroethyl)urea | 3-(5-Hydroxypentyl) | Exhibits growth inhibitory activity at the nanomolar level. ulaval.ca | ulaval.ca |

| N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU) | 4-Iodo | Low micromolar IC50 on several tumor cell lines. nih.gov | nih.gov |

| CEUs with ω-carboxyl, ω-ethyl esters or ω-amides | ω-carboxyl, ω-ethyl ester, or ω-amide chains | Significantly decreased antiproliferative activity and specificity toward β-tubulin. nih.gov | nih.gov |

| CEUs with ω-methyl ester or ω-methyl ketyl groups | ω-methyl ester or ω-methyl ketyl chains | Exhibited significant antiproliferative activity on HT-29, M21, and MCF-7 cells. nih.gov | nih.gov |

| Phenyl urea derivatives with ortho- or meta-substitutions (CH3, Cl, CN, OCH3) | ortho- or meta- (CH3, Cl, CN, OCH3) | Lost all IDO1 inhibitory activity, indicating a strong preference for para-substitution in that series. scholarsresearchlibrary.com | scholarsresearchlibrary.com |

The urea linkage (-NH-CO-NH-) is a cornerstone of this class of compounds, acting as a rigid scaffold that correctly positions the phenyl ring and the chloroethyl moiety for interaction with the biological target. mdpi.com It is capable of forming crucial hydrogen bonds within the binding site. mdpi.com

Modification of this linkage, for example, by replacing the urea with a thiourea (B124793) group (-NH-CS-NH-), can significantly alter the compound's properties. Thiourea derivatives are known to possess a broad spectrum of biological activities, including anticancer effects. scholarsresearchlibrary.comnih.gov The key difference between urea and thiourea lies in the replacement of the oxygen atom with a sulfur atom. differencebetween.com This change affects the molecule's electronic and conformational properties; for instance, the energy barriers for inversion at the NH2 groups are smaller in thiourea than in urea. mst.edu

While direct comparative studies between a specific CEU like 1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea and its exact thiourea analog are not extensively detailed in the surveyed literature, the general findings suggest that thiourea derivatives are a potent class of anticancer agents. mdpi.comjppres.com For example, N,N'-diarylthiourea derivatives have been shown to inhibit the proliferation of various cancer cell lines. mdpi.com Studies on other scaffolds have also found that urea derivatives can exhibit greater antiproliferative activity than corresponding amide analogs. researchgate.net This highlights the specific importance of the urea/thiourea moiety over other similar linkers.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For N-aryl-N'-(2-chloroethyl)ureas, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful.

These models have been used to understand the interactions between hydrophobic CEUs and the colchicine-binding site on β(II)-tubulin. researchgate.net The studies revealed the structural requirements for effective binding and subsequent alkylation. The analysis of these 3D-QSAR models can guide the rational design of new, more potent inhibitors by highlighting which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications. researchgate.netmdpi.com For the closely related chloroethylnitrosoureas, QSAR models have also been developed, indicating that such computational approaches are valuable for this general class of alkylating agents.

Pharmacophore Elucidation for Urea-Based Compounds

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For N-aryl-N'-(2-chloroethyl)ureas that act as tubulin inhibitors, the pharmacophore is centered on the key structural elements that interact with the colchicine-binding site.

A significant hypothesis is that the N-phenyl-N'-(2-chloroethyl)urea pharmacophore can effectively mimic the trimethoxyphenyl moiety of combretastatin (B1194345) A-4, a well-known and potent microtubule-disrupting agent. nih.gov This suggests that the aryl-urea portion of the molecule occupies a similar space and makes similar interactions within the binding pocket as the A-ring of colchicine (B1669291) or combretastatin.

Computational models support a mechanism where the CEU molecule first forms a stabilized complex within the colchicine-binding site, positioning it for the subsequent alkylation of an acidic amino acid residue, such as Glu-β198. nih.govresearchgate.net This covalent binding triggers conformational changes in β-tubulin, leading to microtubule depolymerization and cell cycle arrest. ulaval.caresearchgate.net The key pharmacophoric features therefore include the aryl ring for hydrophobic interactions, the urea group for hydrogen bonding, and the electrophilic chloroethyl moiety for covalent bond formation. mdpi.comresearchgate.net

Research on Analogues and Derivatives of 1 Chloroethyl 3 P Hydroxyphenyl Urea

Design and Synthesis of Novel Analogues

The rational design and synthesis of new analogues have been pivotal in exploring the structure-activity relationships (SAR) of this class of compounds. Synthetic strategies have focused on modifying the phenyl ring, introducing heterocyclic systems, and substituting the urea's oxygen atom.

A significant number of derivatives have been created by modifying the aryl group of the parent compound. The synthesis of various N-aryl-N'-(2-chloroethyl)ureas allows for a systematic investigation of how different substituents on the aromatic ring affect the molecule's properties. nih.gov The general synthetic approach involves the reaction of an appropriate arylamine with an isocyanate. asianpubs.org This method has been used to produce a wide range of diaryl urea (B33335) derivatives, which serve as analogues to biologically active compounds. asianpubs.org For instance, N-phenyl-N-(2-chloroethyl) urea derivatives are noted for their anti-cancer activity, which is attributed to their ability to inhibit receptor tyrosine kinases. scholarsresearchlibrary.com The introduction of various heterocyclic rings in place of the phenyl group is another key strategy to generate novel chemical entities with potentially improved pharmacological profiles. scholarsresearchlibrary.com

Replacing the oxygen atom of the urea moiety with a sulfur atom to create thiourea (B124793) analogues is a common strategy to alter a compound's biological profile. These thiourea derivatives are synthesized by reacting amines with corresponding isothiocyanates. nih.gov This substitution modifies the electronic and steric characteristics of the molecule. The synthesis of novel thiourea derivatives containing various heterocyclic moieties, such as 1,2,4-triazole, has been reported, with these compounds showing a range of biological activities. mdpi.com Studies comparing urea and thiourea derivatives have found that the thiourea analogues often exhibit higher inhibitory activity in certain biological assays, such as the inhibition of nitric oxide production. nih.gov

Comparative Biological Evaluation of Derivatives

The synthesized derivatives undergo rigorous biological testing to compare their efficacy and establish structure-activity relationships. These evaluations have shown that even minor structural changes can lead to significant differences in cytotoxic potential. nih.gov

A study on 1-aryl-3-(2-chloroethyl)ureas (CEUs) revealed that derivatives with specific substitutions had notable cytotoxic effects. For example, the 4-tert-butyl derivative was found to be the most cytotoxic against LoVo human colon cancer cells. This comparative evaluation is crucial for identifying lead compounds for further development. nih.gov The biological experiments confirmed that these compounds often work by disrupting the cellular cytoskeleton through the alkylation of β-tubulin, rather than by causing DNA damage. nih.gov

Future Directions and Research Perspectives on 1 Chloroethyl 3 P Hydroxyphenyl Urea

Emerging Methodologies for Mechanistic Elucidation

Understanding precisely how 1-(chloroethyl)-3-(p-hydroxyphenyl)-urea exerts its effects at a molecular level is crucial for its development. The primary mechanism for related chloroethylurea compounds involves the alkylation of biological macromolecules like DNA, leading to cross-linking that can interfere with cellular processes such as replication. nih.gov However, future research will employ more advanced techniques to achieve a more granular and dynamic picture of its mechanism of action (MoA).

Computational methods are at the forefront of this new wave of investigation. Techniques like Density Functional Theory (DFT) can be used to model the reactivity of the chloroethyl group and predict its interaction with biological nucleophiles. chemrxiv.org Such first-principles calculations can help elucidate the thermodynamics of reaction pathways, offering insights into the compound's stability, reactivity, and potential metabolites without the immediate need for complex biological experiments. chemrxiv.orgresearchgate.net

On the experimental front, the field is moving beyond bulk analysis to more targeted and high-resolution techniques. Chemical proteomics using small molecule probes is an emerging strategy to identify the direct protein targets of a compound. nih.gov By creating a modified version of this compound that can be used for affinity purification, researchers could potentially isolate and identify specific proteins that it covalently binds to, thereby uncovering novel mechanisms beyond general DNA alkylation. nih.gov Furthermore, the advent of single-cell multi-omics sequencing allows for an unprecedented view of how individual cells respond to a chemical compound, revealing cellular heterogeneity in drug response and identifying rare cell populations that may be particularly susceptible or resistant. nih.gov

Table 1: Emerging Methodologies for Mechanistic Elucidation

| Methodology | Description | Potential Application for the Compound | Reference |

|---|---|---|---|

| Computational Modeling (e.g., DFT) | Uses quantum mechanics to calculate the electronic structure of molecules and predict reaction thermodynamics and kinetics. | Predicting the reactivity of the chloroethyl group, modeling interactions with DNA and proteins, and identifying likely metabolic pathways. | chemrxiv.org |

| Chemical Proteomics | Employs modified small molecule probes (e.g., with biotin (B1667282) or alkyne tags) to pull down and identify direct protein binding partners from cell lysates. | To specifically identify proteins that are alkylated or otherwise targeted by the compound, revealing its direct mechanism of action. | nih.gov |

| Single-Cell Analysis | Techniques like single-cell RNA sequencing (scRNA-seq) to analyze the effects of a compound on individual cells within a population. | To understand heterogeneous cellular responses, identify resistant cell subpopulations, and uncover cell-type-specific effects. | nih.gov |

| Mechanism-Based Enzyme Assays | Designing specific assays to test the compound's ability to inhibit key enzymes, such as those involved in DNA repair. | To determine if the compound's cytotoxicity is enhanced by the inhibition of enzymes that would normally repair alkylation damage. | nih.gov |

Potential for Further Structural Optimization

The chemical scaffold of this compound offers significant opportunities for structural modification to enhance potency, improve selectivity, and reduce potential toxicity. Structure-activity relationship (SAR) studies are fundamental to this process, systematically altering parts of the molecule and assessing the impact on its biological activity. nih.govnih.gov

Future optimization efforts could focus on several key areas of the molecule:

The Phenyl Ring: The p-hydroxyphenyl group can be modified by introducing other substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) at different positions. Research on other phenylurea derivatives has shown that the electronic properties of substituents on the phenyl ring can dramatically influence biological activity. For instance, studies on 1-phenyl-3-(1-phenylethyl)urea inhibitors found that electron-donating groups on the phenyl ring led to more potent activity. nih.gov Similar explorations could fine-tune the efficacy of this compound.

The Urea (B33335) Linkage: The hydrogen-bonding capability of the urea moiety is often critical for its interaction with biological targets. acs.org Modifications, such as N-alkylation, could alter this hydrogen-bonding pattern and conformational flexibility, potentially leading to altered target specificity and activity. nih.gov

The Chloroethyl Group: While the chloroethyl group is key to the alkylating activity, its reactivity could be modulated. For example, converting it to a nitrosourea (B86855) would create a different class of alkylating agent altogether, a strategy that has been used to generate compounds with different pharmacological properties. nih.govnih.gov

The goal of such optimization is to create derivatives with an improved therapeutic window. For example, structural changes might enhance cytotoxicity against target cells while lowering effects on healthy cells, a key objective in the development of antineoplastic agents. nih.govnih.gov

Integration of Multi-Omics Approaches in Compound Evaluation

To gain a holistic understanding of the biological impact of this compound, future evaluations will increasingly rely on multi-omics approaches. thermofisher.com This strategy integrates data from various "omes"—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive picture of the molecular and systemic response to the compound. nih.govmdpi.com A multi-omics evaluation can reveal not only the intended mechanism of action but also off-target effects and broader toxicological pathways. nih.govmdpi.com

A hypothetical multi-omics workflow for evaluating the compound could include:

Transcriptomics (RNA-Seq): Treating cells with the compound and sequencing their RNA would reveal which genes are up- or down-regulated. This could highlight cellular pathways that are activated or suppressed in response to the compound-induced stress, such as DNA damage response, apoptosis, or cell cycle arrest. thermofisher.com

Proteomics: Using techniques like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins following compound exposure. This can confirm if the changes observed at the transcript level translate to the protein level and can identify post-translational modifications indicative of specific signaling pathway activation. nih.govthermofisher.com

By integrating these datasets, researchers can build comprehensive models of the compound's effects. nih.gov For instance, transcriptomic data might show the upregulation of DNA repair genes, proteomic data could confirm an increase in the corresponding enzymes, and metabolomic data might show a depletion of the resources needed for this repair. This integrated approach provides a much richer and more systems-level understanding than any single-omics analysis alone and is invaluable for modern drug discovery and toxicology. mdpi.com

Table 2: Hypothetical Multi-Omics Evaluation Strategy

| Omics Layer | Technology | Information Gained | Reference |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Identifies genes and pathways (e.g., DNA damage, apoptosis) whose expression is altered by the compound. | thermofisher.com |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Quantifies changes in protein abundance and post-translational modifications, confirming functional cellular responses. | mdpi.com |

| Metabolomics | Gas/Liquid Chromatography-Mass Spectrometry (GC-MS, LC-MS) | Measures changes in endogenous small molecules, revealing shifts in metabolic state and identifying potential biomarkers of toxicity. | nih.govmdpi.com |

| Data Integration | Bioinformatics & Machine Learning | Combines all data layers to build a holistic model of the compound's mechanism of action and systems-level biological impact. | nih.govnih.gov |

Compound List

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 1-(Chloroethyl)-3-(p-hydroxyphenyl)-urea, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling chloroethyl isocyanate with p-hydroxyphenylamine in inert solvents (e.g., dichloromethane or toluene) under reflux. Base catalysts like triethylamine are critical to neutralize HCl byproducts . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 amine-to-isocyanate) and reaction times (typically 12–24 hours). Purity can be enhanced via recrystallization using ethanol/water mixtures.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 3.5–4.0 ppm for chloroethyl groups) and 13C NMR (carbonyl signal at ~155 ppm) .

- IR Spectroscopy : Urea carbonyl stretch at ~1640–1680 cm⁻¹ and hydroxyl group absorption at ~3200–3500 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak matching the theoretical molecular weight (e.g., ~260–300 g/mol depending on substituents) .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : Use polar aprotic solvents like DMSO for initial dissolution, followed by dilution in buffered solutions (e.g., PBS at pH 7.4). For hydrophobic derivatives, consider micellar encapsulation with surfactants (e.g., Tween-80) or lipid-based carriers .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Transition state analysis using software like Gaussian or ORCA helps identify energy barriers. Coupled with experimental validation (e.g., kinetic studies), this approach reduces trial-and-error in catalyst design .

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., replacing chloroethyl with fluoropropyl). Evaluate biological activity via enzymatic assays (e.g., IC50 measurements) and correlate with steric/electronic parameters (e.g., Hammett constants) . Molecular docking (AutoDock Vina) can predict binding interactions with target proteins .

Q. What experimental designs resolve contradictions in reported toxicity profiles of urea derivatives?

- Methodological Answer : Use factorial design to systematically vary parameters (e.g., dose, exposure time, cell lines). For example, a 2³ factorial design (three factors at two levels) can isolate synergistic effects. Validate with in vivo models (e.g., zebrafish embryos) and compare with computational toxicity predictions (e.g., QSAR models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.